molecular formula C12H8N6 B2563639 (((4-(1,2,4-TRIAZOLYL)PHENYL)AMINO)METHYLENE)METHANE-1,1-DICARBONITRILE CAS No. 1023541-22-1

(((4-(1,2,4-TRIAZOLYL)PHENYL)AMINO)METHYLENE)METHANE-1,1-DICARBONITRILE

Cat. No.: B2563639
CAS No.: 1023541-22-1
M. Wt: 236.238
InChI Key: BZUXSYCVLPOZDK-UHFFFAOYSA-N
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Description

(((4-(1,2,4-TRIAZOLYL)PHENYL)AMINO)METHYLENE)METHANE-1,1-DICARBONITRILE is a complex organic compound that features a triazole ring, a phenyl group, and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4-(1,2,4-TRIAZOLYL)PHENYL)AMINO)METHYLENE)METHANE-1,1-DICARBONITRILE typically involves the reaction of a triazole derivative with a phenylamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(((4-(1,2,4-TRIAZOLYL)PHENYL)AMINO)METHYLENE)METHANE-1,1-DICARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(((4-(1,2,4-TRIAZOLYL)PHENYL)AMINO)METHYLENE)METHANE-1,1-DICARBONITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (((4-(1,2,4-TRIAZOLYL)PHENYL)AMINO)METHYLENE)METHANE-1,1-DICARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and phenylamine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

What sets (((4-(1,2,4-TRIAZOLYL)PHENYL)AMINO)METHYLENE)METHANE-1,1-DICARBONITRILE apart is its unique combination of a triazole ring, phenyl group, and cyano groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[[4-(1,2,4-triazol-1-yl)anilino]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6/c13-5-10(6-14)7-16-11-1-3-12(4-2-11)18-9-15-8-17-18/h1-4,7-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUXSYCVLPOZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C(C#N)C#N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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